molecular formula C29H29N3O4S B2461681 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851715-05-4

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Katalognummer: B2461681
CAS-Nummer: 851715-05-4
Molekulargewicht: 515.63
InChI-Schlüssel: CXVAWQNXTUBBRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a synthetic organic compound of significant interest in early-stage pharmacological research and chemical biology. This complex molecule is engineered with a 1,3-benzodioxole unit linked via a thioether-containing chain to a 3,5-dimethylbenzamide group, a structure often associated with potent bioactivity. Compounds featuring the 1,3-benzodioxole (methylenedioxyphenyl) moiety are frequently investigated as key intermediates in medicinal chemistry for the development of novel therapeutic agents . The presence of the indole scaffold, a common feature in many biologically active molecules, further enhances its potential for interaction with various enzymatic targets . Researchers are exploring this compound primarily as a chemical probe or a key synthetic intermediate in the development of receptor antagonists and enzyme inhibitors. Its potential mechanism of action is hypothesized to involve targeted protein binding, potentially disrupting specific protein-protein interactions or enzymatic pathways critical in cellular signaling. This product is intended for research and further chemical characterization in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet and conduct all necessary experiments in accordance with their institution's safety protocols.

Eigenschaften

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-19-11-20(2)13-22(12-19)29(34)30-9-10-32-16-27(23-5-3-4-6-24(23)32)37-17-28(33)31-15-21-7-8-25-26(14-21)36-18-35-25/h3-8,11-14,16H,9-10,15,17-18H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAWQNXTUBBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide), a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C29H29N3O5SC_{29}H_{29}N_{3}O_{5}S, with a molecular weight of 531.63 g/mol. It features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The structure can be represented as follows:

N 2 3 2 benzo d 1 3 dioxol 5 ylmethyl amino 2 oxoethyl thio 1H indol 1 yl ethyl 3 5 dimethylbenzamide \text{N 2 3 2 benzo d 1 3 dioxol 5 ylmethyl amino 2 oxoethyl thio 1H indol 1 yl ethyl 3 5 dimethylbenzamide }

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines such as HepG2 and HCT116 with IC50 values ranging from 1.54 µM to 4.52 µM . These findings suggest that the structural components of benzo[d][1,3]dioxole may contribute to the compound's ability to inhibit cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamideHepG2TBD
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamideHCT116TBD

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways.
  • Apoptosis Induction : Studies have indicated that it may promote apoptosis through modulation of Bcl-2 family proteins (Bax and Bcl-2), which are pivotal in regulating mitochondrial pathways of apoptosis .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

Other Biological Activities

In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have shown promise in other therapeutic areas:

  • Antidiabetic Potential : Certain derivatives demonstrated significant inhibition of α-amylase with IC50 values as low as 0.68 µM while exhibiting low cytotoxicity against normal cell lines . This suggests potential applications in managing diabetes.

Case Studies

A notable case study involved the synthesis and evaluation of benzodioxole derivatives for their biological activities. Researchers synthesized various derivatives and tested them against cancer cell lines and normal cells. The results indicated that while some compounds displayed potent anticancer activity (IC50 values < 10 µM), they maintained safety profiles with IC50 values > 150 µM on normal cells .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • The target compound uniquely combines indole , benzodioxole , and dimethylbenzamide moieties, whereas analogs typically emphasize one dominant scaffold.

Bioactivity and Mode of Action

Bioactivity profiling () reveals that structurally related compounds cluster into groups with shared modes of action. For example:

  • Indole derivatives (e.g., from ) exhibit anticancer activity correlated with kinase inhibition, driven by planar aromatic systems interacting with ATP-binding pockets .
  • Benzodioxole-containing molecules (e.g., D-19 in ) show neuroprotective effects, likely due to enhanced bioavailability from the benzodioxole group .
  • Benzamides (e.g., ) are utilized in catalysis, leveraging directing groups for C–H activation .

Molecular networking () could predict its activity by comparing MS/MS fragmentation patterns (cosine scores >0.7 indicate structural and functional similarity) .

Physicochemical and Spectroscopic Properties

NMR and MS data are critical for structural comparison:

  • NMR profiles (): Compounds with minor substituent differences (e.g., chloro vs. methyl groups) show nearly identical chemical shifts except at substituent sites (e.g., δ 29–44 ppm regions in indole derivatives) .
  • MS/MS fragmentation : Analogous compounds (e.g., benzodioxole-containing D-19) yield characteristic fragments (e.g., m/z 149 for benzodioxole cleavage) .

Thermodynamic properties : The thioether and benzodioxole groups may increase logP compared to ester-linked analogs, impacting membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.